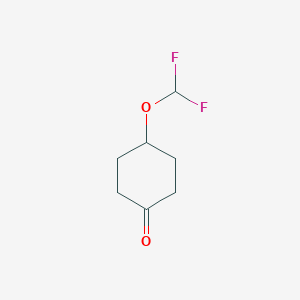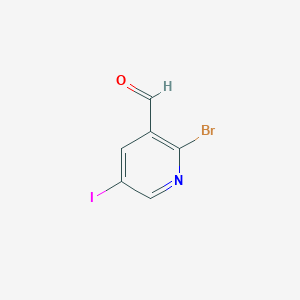
2-Bromo-5-iodonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-iodonicotinaldehyde is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-5-iodonicotinaldehyde typically involves halogenation reactions. One common method is the bromination of 5-iodonicotinaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-iodonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium or copper catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, alcohols, carboxylic acids, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-iodonicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-iodonicotinaldehyde involves its reactivity towards various nucleophiles and electrophiles. The presence of halogen atoms and the aldehyde group makes it a versatile intermediate in organic synthesis. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The specific molecular targets and pathways depend on the nature of the reactions and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-iodopyridine
- 2-Bromo-5-iodobenzaldehyde
- 2-Bromo-5-iodopyrimidine
Uniqueness
2-Bromo-5-iodonicotinaldehyde is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H3BrINO |
|---|---|
Molekulargewicht |
311.90 g/mol |
IUPAC-Name |
2-bromo-5-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H |
InChI-Schlüssel |
YOVGQSSQKNYHMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C=O)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


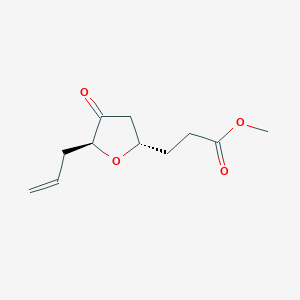
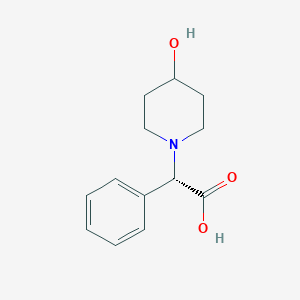
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
![4-Methylhexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B13026155.png)
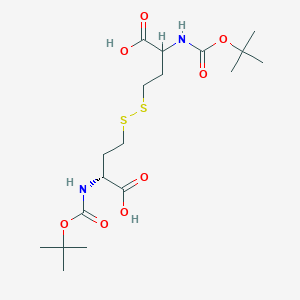
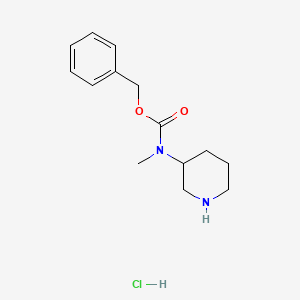
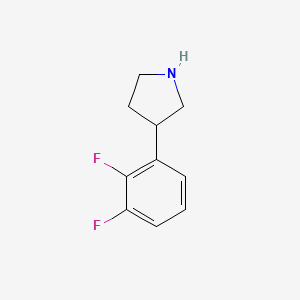

![4-iodo-5-methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026186.png)
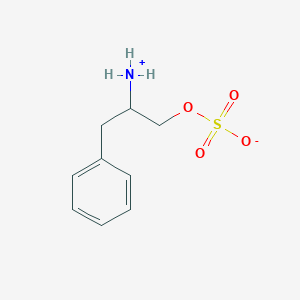
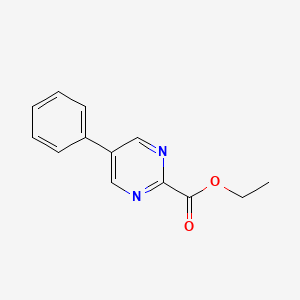
![3-ethoxy-N-methylspiro[3.3]heptan-1-amine](/img/structure/B13026208.png)

